molecular formula C8H5ClO3 B113165 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde CAS No. 88525-51-3

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde

Cat. No.: B113165
CAS No.: 88525-51-3
M. Wt: 184.57 g/mol
InChI Key: SFBUWLLIFJURHG-UHFFFAOYSA-N
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Description

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde is a valuable chemical building block in medicinal chemistry and drug discovery research. Its high utility stems from the reactive aldehyde group and the chloro-substituted 1,3-benzodioxole core, which allows it to be readily incorporated into more complex molecular architectures. This compound serves as a key synthetic intermediate in the preparation of various biologically active molecules. Research has utilized this aldehyde in the design and synthesis of novel tetrahydroprotoberberine derivatives that are investigated as potent, orally available small-molecule modulators of PCSK9 for the potential treatment of hyperlipidemia . Furthermore, the 1,3-benzodioxole scaffold is a privileged structure in drug discovery, and derivatives similar to this compound have been explored for their antibacterial properties, demonstrating significant activity against a range of Gram-positive and Gram-negative bacteria . By providing a versatile and functionalized core structure, this compound enables researchers to efficiently develop new chemical entities for biological screening and the investigation of novel therapeutic pathways. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBUWLLIFJURHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350298
Record name 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88525-51-3
Record name 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Covalent Diastereomer Formation and Chromatographic Separation:an Alternative Method Involves Reacting the Racemic Mixture with a Chiral Derivatizing Agent to Form Stable, Covalent Diastereomers.wikipedia.orgchiralpedia.comthe Hydroxyl Group of the Racemic Cyanohydrin Can Be Esterified with an Enantiopure Chiral Carboxylic Acid, Such As S Mandelic Acid or S 2 Methoxy 2 1 Naphthyl Propionic Acid Mαnp Acid , in the Presence of a Coupling Agent.nih.govthe Resulting Mixture of Diastereomeric Esters Can then Be Separated Using Standard Chromatographic Techniques, Most Commonly High Performance Liquid Chromatography Hplc on an Achiral Stationary Phase E.g., Silica Gel .nih.govresearchgate.netbecause the Diastereomers Have Different Shapes and Polarities, They Interact Differently with the Stationary Phase, Leading to Different Retention Times and Allowing for Their Separation.researchgate.netonce Separated, the Chiral Auxiliary Can Be Cleaved to Afford the Pure Enantiomers of the Cyanohydrin.

TechniquePrincipleSeparation MethodAdvantagesDisadvantages
Diastereomeric Salt FormationReaction of a racemic acid/base with a chiral resolving agent to form salts. wikipedia.orgbioduro.comFractional CrystallizationScalable to large quantities, cost-effective for industrial applications. bioduro.comRequires a suitable acidic/basic handle, success is empirical and depends on finding the right resolving agent/solvent combination. wikipedia.orgbioduro.com
Covalent Diastereomer FormationReaction of a racemate with a chiral derivatizing agent to form covalent molecules. nih.govchiralpedia.comChromatography (HPLC, column) nih.govresearchgate.netGenerally applicable to various functional groups (e.g., alcohols, amines), high separation efficiency. nih.govRequires additional steps for derivatization and cleavage, chromatography can be expensive and less scalable than crystallization. bioduro.com
Table 3. Comparison of Diastereomeric Resolution Techniques.

Chemical Transformations and Reaction Mechanisms of 7 Chloro Benzo 1 2 Dioxole 5 Carbaldehyde

Nucleophilic Addition Reactions of the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. This reactivity is fundamental to many of the transformations involving 7-chloro-benzo d-nb.infodioxole-5-carbaldehyde.

The addition of hydrogen cyanide (HCN) to the carbonyl group of 7-chloro-benzo d-nb.infodioxole-5-carbaldehyde results in the formation of a cyanohydrin, specifically 2-(7-chloro-1,3-benzodioxol-5-yl)-2-hydroxyacetonitrile. This reaction is a classic example of nucleophilic addition to a carbonyl group. libretexts.orglibretexts.org The reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.org

The mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of the aldehyde, breaking the pi bond of the C=O group. This results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a molecule of HCN or a weak acid present in the mixture, yielding the final cyanohydrin product and regenerating the cyanide ion catalyst. libretexts.orgyoutube.com

Cyanohydrins are valuable synthetic intermediates, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a pathway to α-hydroxy acids and β-amino alcohols, respectively. youtube.com

Reaction Scheme for Cyanohydrin Formation

Reactant Reagent Product

Thiosemicarbazone Derivatization

7-Chloro-benzo d-nb.infodioxole-5-carbaldehyde reacts with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone derivative, (E)-2-((7-chloro-1,3-benzodioxol-5-yl)methylene)hydrazine-1-carbothioamide. This reaction is a condensation reaction, involving the nucleophilic addition of the terminal amino group of thiosemicarbazide to the carbonyl carbon, followed by the elimination of a water molecule. chemmethod.com

Thiosemicarbazones are a class of compounds known for their biological activities and their utility as intermediates in the synthesis of various heterocyclic compounds, such as thiazoles and thiadiazoles. researchgate.netjournalagent.com The reaction involves the formation of a carbinolamine intermediate which then dehydrates to form the C=N double bond characteristic of an imine. chemmethod.com

Reaction Scheme for Thiosemicarbazone Formation

Reactant Reagent Product

Oxa-Michael Reactions Involving Carbaldehyde Derivatives

The Oxa-Michael reaction, or conjugate addition of an oxygen nucleophile, typically requires an α,β-unsaturated carbonyl system as the Michael acceptor. rsc.org Therefore, 7-chloro-benzo d-nb.infodioxole-5-carbaldehyde itself does not directly participate as a substrate in Oxa-Michael reactions. However, it can be readily converted into a suitable derivative that can act as a Michael acceptor.

For instance, through an aldol (B89426) or Knoevenagel condensation with an active methylene (B1212753) compound (e.g., malononitrile (B47326) or a nitroalkane), the aldehyde can be transformed into an α,β-unsaturated derivative. This derivative, possessing an electron-deficient double bond conjugated to an electron-withdrawing group, can then undergo an Oxa-Michael addition. nih.gov Alcohols or water can act as nucleophiles, adding to the β-carbon of the newly formed double bond. nih.gov This sequence provides a pathway to more complex molecular architectures initiated from the parent aldehyde. dntb.gov.ua

Electrophilic Aromatic Substitution on the Benzobenchchem.comd-nb.infodioxole Ring

The benzo d-nb.infodioxole ring is generally activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two oxygen atoms. However, in 7-chloro-benzo d-nb.infodioxole-5-carbaldehyde, the ring's reactivity is modulated by three substituents: the activating methylenedioxy group, the deactivating but ortho-, para-directing chloro group, and the strongly deactivating meta-directing carbaldehyde group. masterorganicchemistry.comyoutube.com

The cumulative effect of these groups makes the ring significantly deactivated towards further electrophilic substitution. The powerful deactivating effect of the aldehyde group (-CHO) at position 5, combined with the deactivating effect of the chloro group (-Cl) at position 7, generally outweighs the activating effect of the dioxole oxygens. researchgate.net Should a reaction occur under harsh conditions, the directing effects would need to be considered. The position C-6 is ortho to the aldehyde and para to the chloro group, while the position C-4 is ortho to the chloro group. Predicting the exact regioselectivity would be complex and depend heavily on the specific electrophile and reaction conditions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of 7-chloro-benzo d-nb.infodioxole-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 7-chloro-1,3-benzodioxole-5-carboxylic acid. This is a common transformation in organic synthesis. researchgate.net

A variety of oxidizing agents can be employed for this purpose, including:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

Silver oxide (Ag₂O) (Tollens' reagent)

Sodium hypochlorite (B82951) (NaClO) researchgate.net

The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. nih.govorganic-chemistry.org The resulting carboxylic acid is a versatile intermediate for the synthesis of esters, amides, and acid chlorides. chemicalbook.com

Reaction Data for Oxidation

Starting Material Oxidizing Agent Product

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding (7-chloro-1,3-benzodioxol-5-yl)methanol. guidechem.com This transformation is typically achieved using hydride-based reducing agents. nih.gov

Commonly used reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids. researchgate.net Lithium aluminum hydride is a much stronger reducing agent and will also reduce esters, amides, and carboxylic acids. The resulting primary alcohol can be used in further synthetic applications, such as the formation of ethers or esters. scbt.com

Reaction Data for Reduction

Starting Material Reducing Agent Product

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. 7-Chloro-benzo nih.govresearchgate.netdioxole-5-carbaldehyde, lacking α-hydrogens, is an excellent electrophilic partner in these reactions.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone containing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. nih.govwikipedia.org In this context, 7-Chloro-benzo nih.govresearchgate.netdioxole-5-carbaldehyde serves as the aromatic aldehyde component that cannot enolize. The reaction is a type of crossed aldol condensation that typically proceeds to a dehydration product, yielding an α,β-unsaturated carbonyl compound, also known as a chalcone (B49325) if both reactants are aromatic. nih.gov

The reaction mechanism initiates with the deprotonation of the α-carbon of the ketone by a base (e.g., NaOH or KOH), forming a reactive enolate ion. byjus.comlibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 7-Chloro-benzo nih.govresearchgate.netdioxole-5-carbaldehyde. youtube.com The resulting tetrahedral intermediate is protonated by a solvent (like ethanol (B145695) or water) to form a β-hydroxy carbonyl compound (an aldol adduct). nih.gov Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration to form a stable, conjugated α,β-unsaturated ketone.

A representative reaction involves 7-Chloro-benzo nih.govresearchgate.netdioxole-5-carbaldehyde and a ketone derivative of benzo[d] nih.govresearchgate.netdioxole, such as 1-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)ethan-1-one. The resulting product is a chalcone derivative featuring both substituted benzodioxole rings.

Table 1: Claisen-Schmidt Condensation of 7-Chloro-benzo nih.govresearchgate.netdioxole-5-carbaldehyde

Reactant 1 (Electrophile)Reactant 2 (Nucleophile Precursor)Product (Chalcone)
7-Chloro-benzo nih.govresearchgate.netdioxole-5-carbaldehyde1-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)ethan-1-one(E)-1-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)-3-(7-chloro-benzo nih.govresearchgate.netdioxol-5-yl)prop-2-en-1-one

Derivatization for Enhanced Reactivity and Specific Applications

The aldehyde functional group of 7-Chloro-benzo nih.govresearchgate.netdioxole-5-carbaldehyde is a versatile handle for chemical derivatization, allowing for the synthesis of molecules with tailored properties for various applications.

Phosphoramidates are a class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond. nih.govwikipedia.org These compounds can be synthesized through various routes, including the reaction of aldehydes with phosphoryl azides. nih.govnih.gov Aromatic aldehydes, including the structurally similar benzo[d] nih.govresearchgate.netdioxole-5-carbaldehyde, have been shown to be suitable substrates for these transformations. nih.gov

One synthetic strategy involves a ruthenium-catalyzed nitrene insertion reaction between an aldehyde and a phosphoryl azide (B81097). nih.gov In this process, the catalyst facilitates the reaction of the aldehyde with the phosphoryl azide (e.g., diphenylphosphoryl azide), leading to the formation of an N-acylphosphoramidate. The reaction proceeds through the generation of a reactive nitrene intermediate which then inserts into the C-H bond of the aldehyde. This method is advantageous as it often proceeds with high efficiency and tolerance for various functional groups. nih.govresearchgate.net

The derivatization of 7-Chloro-benzo nih.govresearchgate.netdioxole-5-carbaldehyde into a phosphoramidate (B1195095) introduces a phosphorus-containing moiety, which can significantly alter the molecule's chemical and biological properties.

Table 2: Synthesis of Phosphoramidate Derivative

Aldehyde SubstrateReagentGeneral Product Class
7-Chloro-benzo nih.govresearchgate.netdioxole-5-carbaldehydeDiphenylphosphoryl azideN-(7-Chloro-benzo nih.govresearchgate.netdioxole-5-carbonyl)phosphoramidate

Spectroscopic and Computational Analysis of 7 Chloro Benzo 1 2 Dioxole 5 Carbaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis provides empirical data on the molecular structure. Each technique offers unique insights into the electronic and atomic arrangement within the molecule.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of 7-Chloro-benzo rsc.orgresearchgate.netdioxole-5-carbaldehyde is expected to show distinct signals corresponding to each type of proton. The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum. The two protons of the methylenedioxy group (-O-CH₂-O-) are chemically equivalent and should produce a sharp singlet. The aromatic protons will appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and aldehyde substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very low field. The carbons of the aromatic ring show shifts influenced by their substituents; for instance, the carbon atom bonded to the chlorine (C-7) is expected to be deshielded. The methylenedioxy bridge carbon appears as a distinct signal in the aliphatic region. For comparison, the related compound 7-Methoxy-benzo rsc.orgresearchgate.netdioxole-5-carbaldehyde has been analyzed, showing an aldehyde proton signal at δ 7.72 ppm.

Functional GroupExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Aldehyde (-CHO)9.8 - 10.2~190
Aromatic (Ar-H)7.0 - 7.8105 - 155
Dioxole (-O-CH₂-O-)5.9 - 6.2~102
Chloro-substituted Carbon (C-Cl)-125 - 135

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 7-Chloro-benzo rsc.orgresearchgate.netdioxole-5-carbaldehyde, the IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically observed around 1700 cm⁻¹. Other key signals include the C-O-C stretching frequencies of the dioxole ring and the C-Cl stretching vibration. Aromatic C-H and C=C stretching bands are also expected. uobabylon.edu.iq Studies on related benzodioxole derivatives, such as those synthesized via esterification reactions, confirm the presence of characteristic carbonyl bands and the disappearance of other bands (like the broad -OH of a carboxylic acid) upon reaction. nih.gov

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Aldehyde (C=O)Stretch~1700 (strong)
Aromatic (C=C)Stretch1450 - 1600
Dioxole (C-O-C)Asymmetric Stretch1200 - 1250
Chloroalkane (C-Cl)Stretch600 - 800

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula. For 7-Chloro-benzo rsc.orgresearchgate.netdioxole-5-carbaldehyde (C₈H₅ClO₃), the molecular ion peak [M]⁺ would be observed. A key feature in the mass spectrum is the presence of an [M+2]⁺ peak with an intensity approximately one-third of the [M]⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. The calculated exact mass for the protonated molecule [M+H]⁺ is 184.9974, a value used in HRMS to confirm the compound's identity.

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like 7-Chloro-benzo rsc.orgresearchgate.netdioxole-5-carbaldehyde exhibit strong absorption in the UV region due to π → π* transitions within the benzene (B151609) ring and the conjugated aldehyde group. uobabylon.edu.iq The substitution on the benzodioxole ring system influences the position of the absorption maxima (λmax). The presence of substituents like the chloro and aldehyde groups can cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted benzodioxole. up.ac.za Studies on various benzodioxole derivatives have explored how different substituents impact their UV absorption spectra. tandfonline.comscience-softcon.de

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for complementing experimental data and predicting molecular properties. Quantum chemical calculations, such as Density Functional Theory (DFT) and semi-empirical methods (e.g., AM1, PM3, MNDO), are used to model the structure and properties of substituted benzaldehydes and benzodioxoles. researchgate.netresearchgate.net

These studies can:

Optimize Molecular Geometry: Calculations determine the most stable conformation of the molecule, predicting bond lengths and angles. For related molecules like benzaldehyde (B42025) thiosemicarbazone, computational methods have been tested against experimental X-ray data to validate their accuracy. materialsciencejournal.org

Predict Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and electronic transitions (UV-Vis spectra), which can then be compared with experimental results to aid in spectral assignment.

Analyze Electronic Properties: Molecular modeling provides insights into the electronic structure, such as the distribution of electron density and the energies of molecular orbitals (HOMO/LUMO). These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Investigate Reaction Mechanisms: Computational studies can model reaction pathways, helping to understand the selectivity and energetics of chemical transformations involving the benzodioxole scaffold. nih.gov

For substituted benzaldehydes, quantitative structure-property relationships (QSPR) have been developed to correlate calculated molecular descriptors with experimental properties like ¹⁷O NMR chemical shifts. researchgate.net Such models enhance the predictive power of computational chemistry for this class of compounds.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For derivatives of benzaldehyde and benzodioxole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are utilized to optimize molecular geometry and determine key electronic descriptors. researchgate.netnih.govconicet.gov.arresearchgate.net

These studies reveal the distribution of electron density and help in understanding the molecule's stability and reactivity. The presence of the electron-withdrawing chlorine atom and aldehyde group, combined with the benzodioxole ring system, creates a unique electronic profile. DFT calculations can quantify parameters such as dipole moment, polarizability, and various thermodynamic properties, which are crucial for predicting the compound's interactions in a biological system. conicet.gov.ar The calculated electronic structure provides a foundation for understanding the outcomes of other computational analyses, including FMO and MEP.

Table 1: Calculated Electronic Properties for Aromatic Aldehydes Note: The following table contains representative data for substituted aromatic aldehydes to illustrate typical values obtained through DFT calculations. Specific values for 7-Chloro-benzo Current time information in El Paso, TX, US.researchgate.netdioxole-5-carbaldehyde would require dedicated computation.

ParameterDescriptionTypical Value Range
Dipole Moment (Debye)Measures the molecule's overall polarity.2.5 - 4.5 D
Polarizability (a.u.)Indicates how easily the electron cloud can be distorted by an electric field.80 - 120 a.u.
Ionization Potential (eV)Energy required to remove an electron.8.0 - 9.5 eV
Electron Affinity (eV)Energy released when an electron is added.1.0 - 2.5 eV

Conformational Analysis and Stereochemistry

The conformational preference of 7-Chloro-benzo Current time information in El Paso, TX, US.researchgate.netdioxole-5-carbaldehyde is primarily determined by the orientation of the aldehyde group (-CHO) relative to the adjacent chlorine atom. For ortho-substituted benzaldehydes, the aldehyde group can exist in two planar conformations: s-cis (or O-cis), where the carbonyl oxygen is oriented toward the substituent, and s-trans (or O-trans), where it is oriented away. ias.ac.inpsu.edu

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons. wuxibiology.com

For 7-Chloro-benzo Current time information in El Paso, TX, US.researchgate.netdioxole-5-carbaldehyde, the HOMO is expected to be distributed across the electron-rich benzodioxole ring system, while the LUMO is likely localized on the electron-deficient aldehyde group and the aromatic ring carbons attached to the electron-withdrawing substituents. researchgate.netuwosh.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The presence of both electron-donating (dioxole) and electron-withdrawing (chloro, aldehyde) groups likely results in a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies Note: This table presents typical energy ranges for substituted benzaldehydes. The precise values are sensitive to the specific substituents and computational method.

OrbitalTypical Energy Range (eV)Role in Reactivity
HOMO-6.5 to -5.5 eVActs as an electron donor (nucleophile).
LUMO-2.0 to -1.0 eVActs as an electron acceptor (electrophile).
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eVIndicates chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule, identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential. malayajournal.orgnumberanalytics.com

For 7-Chloro-benzo Current time information in El Paso, TX, US.researchgate.netdioxole-5-carbaldehyde, the MEP map is predicted to show a significant region of negative potential (red) around the carbonyl oxygen atom of the aldehyde group, making it a primary site for hydrogen bonding and electrophilic interactions. nih.gov The hydrogen atom of the aldehyde group and regions near the electron-withdrawing chlorine atom would exhibit positive potential (blue), marking them as sites for nucleophilic attack. The aromatic ring itself would display a more complex potential surface, influenced by the competing electronic effects of the substituents. researchgate.net

In Silico Pharmacokinetic and ADME Predictions

In silico tools are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. japsonline.com For benzodioxole derivatives, web-based platforms like SwissADME and pkCSM are often employed to evaluate their pharmacokinetic profiles and drug-likeness based on established models like Lipinski's "Rule of Five". benthamdirect.comtandfonline.combiointerfaceresearch.com

Predictions for 7-Chloro-benzo Current time information in El Paso, TX, US.researchgate.netdioxole-5-carbaldehyde and its derivatives suggest that they generally possess favorable drug-like properties. These compounds are expected to have good oral bioavailability, moderate lipophilicity (LogP), and a molecular weight within the accepted range for small-molecule drugs. The presence of hydrogen bond acceptors (the oxygen atoms) and a single rotatable bond contributes to a favorable profile for intestinal absorption and membrane permeability. biointerfaceresearch.com Such predictions are crucial for prioritizing compounds for further experimental testing. tandfonline.com

Table 3: Predicted ADME Properties and Drug-Likeness Note: These values are predictions based on computational models for compounds with similar structures.

PropertyPredicted Value/ComplianceSignificance
Molecular Weight~184.58 g/mol (< 500)Complies with Lipinski's Rule
LogP (Lipophilicity)1.5 - 2.5 (< 5)Complies with Lipinski's Rule; indicates good permeability.
Hydrogen Bond Donors0 (≤ 5)Complies with Lipinski's Rule
Hydrogen Bond Acceptors3 (≤ 10)Complies with Lipinski's Rule
Topological Polar Surface Area (TPSA)~35.5 Ų (< 140 Ų)Predicts good oral bioavailability.
Gastrointestinal AbsorptionHighIndicates good absorption from the gut.
Blood-Brain Barrier (BBB) PermeantNoSuggests limited central nervous system side effects.

Biological Activities and Medicinal Chemistry Applications of 7 Chloro Benzo 1 2 Dioxole 5 Carbaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies of Benzobenchchem.comijcrcps.comdioxole Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzodioxole derivatives, SAR studies have provided critical insights into the roles of various substituents on the aromatic ring and modifications of the side chains.

The introduction of halogen atoms into a biologically active molecule is a common strategy in medicinal chemistry to modulate its properties. eurochlor.org Halogenation can influence a compound's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. researchgate.net The presence of a chlorine atom, in particular, can substantially improve the intrinsic biological activity of a molecule. eurochlor.org

In the context of benzodioxole derivatives, the position of the halogen is crucial. Studies on related structures have shown that halogenation of the aromatic ring consistently results in a significant increase in anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to biological targets. Research has indicated that ortho-halogenated benzodioxole compounds exhibit better activity with lower IC50 values compared to their meta-halogenated counterparts. nih.gov The chlorine atom at position 7 in 7-Chloro-benzo ijcrcps.comdioxole-5-carbaldehyde is ortho to the aldehyde group at position 5, a placement that SAR studies suggest is favorable for enhanced biological activity. nih.gov

The aldehyde group at position 5 is a key functional handle for structural modification, allowing for the synthesis of a diverse library of derivatives. Common modifications include the condensation of the aldehyde with amines to form Schiff bases (>C=N–) or with thiosemicarbazide (B42300) to yield thiosemicarbazones. These transformations have profound effects on the molecule's biological profile.

Thiosemicarbazones: These derivatives are well-established for their significant antitumor and antifungal activities. nih.govnih.gov The thiosemicarbazone moiety is an excellent chelator of metal ions, and this ability is often linked to its mechanism of action, which can involve the inhibition of enzymes like ribonucleotide reductase, crucial for DNA synthesis. nih.gov Studies on benzodioxole-based thiosemicarbazones have shown them to be effective cytotoxic agents against various cancer cell lines. nih.gov The conversion of the aldehyde to a thiosemicarbazone generally enhances the biological potency of the parent molecule. researchgate.net

Antimicrobial Activities

Derivatives of 7-Chloro-benzo ijcrcps.comdioxole-5-carbaldehyde have been investigated as potential antimicrobial agents, with research focusing on both their antibacterial and antifungal efficacy. The combination of the chlorinated benzodioxole ring and derivatization of the aldehyde group contributes to these activities.

The search for new antibacterial agents is critical due to rising antimicrobial resistance. Schiff base derivatives of halogenated aromatic aldehydes have shown notable efficacy. For instance, Schiff bases derived from 5-chloro-salicylaldehyde exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.gov One such derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, was particularly effective against E. coli and S. aureus. nih.gov Similarly, halogenated chalcone (B49325) derivatives, which can be synthesized from aromatic aldehydes, have also demonstrated high inhibitory effects against bacterial strains like Staphylococcus sp. nih.gov While specific data on 7-chloro-benzo ijcrcps.comdioxole-5-carbaldehyde derivatives is limited, the performance of these related structures suggests a promising avenue for development.

Fungal infections pose a significant health threat, necessitating the development of new antifungal drugs. Thiosemicarbazones and certain Schiff bases are classes of compounds known for their antifungal potential. nih.govnih.gov Research has shown that thiosemicarbazones are generally more active than the related semicarbazones, with potent activity against Aspergillus species. researchgate.net Halogenated chalcones have also been identified as potent antifungal agents, with 2-chloro substituted derivatives showing strong inhibition of Candida glabrata and Trichophyton interdigitale. nih.gov

Antitumor and Anticancer Research

The development of novel anticancer agents is a primary focus of medicinal chemistry. Derivatives of 1,3-benzodioxole (B145889) have been synthesized and evaluated for their in vitro antitumor activity against a range of human tumor cell lines, with some compounds showing significant growth inhibition. nih.govresearchgate.net

Thiosemicarbazone derivatives of benzodioxoles have emerged as particularly potent cytotoxic agents. nih.gov A study on new benzodioxole-based thiosemicarbazones demonstrated significant cytotoxicity against human lung carcinoma (A549) and rat glioma (C6) cell lines. nih.gov For example, the compound N-(4-fluorophenyl)-2-(benzo[d] ijcrcps.comdioxol-5-ylmethylene)hydrazine-1-carbothioamide showed an IC50 value of 4.33 µM against the C6 glioma cell line. nih.gov Furthermore, mechanistic studies on other benzodioxole derivatives have shown they can induce cell cycle arrest in the G2-M phase, similar to the action of established chemotherapy drugs like doxorubicin. researchgate.net The cytotoxic effects of various halogenated benzodioxole derivatives have also been evaluated against cervical carcinoma cells (HeLa), showing that halogenation is a key factor in their anticancer potential. nih.gov

Inhibition of Tumor Cell Growth (In Vitro and In Vivo)

Derivatives of the 1,3-benzodioxole scaffold have demonstrated notable antitumor properties in preclinical studies. Research into this class of compounds has shown that they can inhibit the proliferation of cancer cells through various mechanisms. A series of 1,3-benzodioxole derivatives were synthesized and evaluated for their in vitro antitumor activity against a panel of human tumor cell lines, with some compounds showing significant growth inhibition. nih.gov

For instance, certain 1,3-benzodioxole derivatives have been shown to interfere with critical cellular processes required for cancer cell survival and proliferation. One study highlighted a derivative, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, as a particularly potent compound, exhibiting significant growth inhibitory activity against 52 different human tumor cell lines at micromolar to nanomolar concentrations. nih.gov Furthermore, the conjugation of 1,3-benzodioxole derivatives with arsenicals has been explored as a strategy to enhance the anti-tumor efficacy of these agents. mdpi.com These hybrid molecules demonstrated improved anti-proliferative effects by inducing oxidative stress and apoptosis in cancer cells both in vitro and in vivo. mdpi.com

Evaluation Against Specific Cancer Cell Lines (e.g., MCF-7, Hela, A-549, COLO-205, HCT 116, HepG2, NCI-H460, SF-268)

The cytotoxic effects of benzodioxole derivatives have been assessed against a wide range of human cancer cell lines, revealing a broad spectrum of activity. While specific data for derivatives of 7-chloro-benzo najah.edumdpi.comdioxole-5-carbaldehyde is limited, studies on related benzodioxole structures provide insight into their potential.

One investigation into a series of benzodioxole compounds assessed their cytotoxic activity against cervical (HeLa), and liver (Hep3B) cancer cell lines. najah.edu In this study, N-(3,4-dimethoxyphenyl)benzo[d] najah.edumdpi.comdioxole-5-carboxamide showed potent activity against the Hep3B cancer cell line and was found to induce cell cycle arrest in the G2-M phase. najah.edu Another study focused on new benzodioxole-based thiosemicarbazone derivatives and their effects on A549 human lung adenocarcinoma cells. researchgate.net The most promising compound from this series demonstrated an IC₅₀ value of 10.67 ± 1.53 μM against the A549 cell line and was found to induce both early and late apoptosis. researchgate.net

The table below summarizes the cytotoxic activity of selected benzodioxole derivatives against various cancer cell lines from the available literature.

Derivative ClassCell LineIC₅₀ (µM)Reference
Benzodioxole CarboxamideHep3BPotent Activity najah.edu
Benzodioxole ThiosemicarbazoneA54910.67 ± 1.53 researchgate.net
Benzodioxole ThiosemicarbazoneC6 (Glioma)4.33 ± 1.04 researchgate.net

This table presents data for the broader class of benzodioxole derivatives, as specific data for 7-chloro-benzo najah.edumdpi.comdioxole-5-carbaldehyde derivatives against all listed cell lines is not available in the provided search results.

Potential as EZH1 and EZH2 Methyltransferase Inhibitors

There is currently no scientific literature available from the search results that investigates derivatives of 7-chloro-benzo najah.edumdpi.comdioxole-5-carbaldehyde as potential inhibitors of EZH1 and EZH2 methyltransferases.

Antiviral Applications

While some benzodioxole derivatives have been noted for exhibiting general antiviral properties, specific applications and detailed studies remain an area for further research. researchgate.net

Evaluation Against Specific Viruses (e.g., Bovine Viral Diarrhea Virus - BVDV)

No specific studies evaluating the antiviral activity of 7-chloro-benzo najah.edumdpi.comdioxole-5-carbaldehyde derivatives against the Bovine Viral Diarrhea Virus (BVDV) were identified in the provided search results. General screenings of benzotriazole (B28993) derivatives, a different class of heterocyclic compounds, have shown activity against BVDV. nih.gov

Central Nervous System (CNS) Activity and Related Applications

Anxiolytic Properties

The scientific literature search did not yield specific studies on the anxiolytic properties of derivatives of 7-chloro-benzo najah.edumdpi.comdioxole-5-carbaldehyde. Research on CNS activity has often focused on other scaffolds, such as benzodiazepines, where chloro-substitution is known to be important for anxiolytic effects. niscpr.res.in

Anticonvulsant Properties

The search for novel anticonvulsant agents is a significant area of medicinal chemistry, targeting epilepsy, a neurological disorder affecting over 50 million people globally. Research has shown that derivatives of five-membered heterocyclic rings, such as pyrrolidine-2,5-dione, can exhibit potent anticonvulsant activity in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govmdpi.com The mechanism of action for many antiepileptic drugs involves interaction with voltage-gated sodium or calcium channels. nih.gov

While direct studies on the anticonvulsant properties of 7-Chloro-benzo nih.govnih.govdioxole-5-carbaldehyde derivatives are not extensively detailed in available research, the structural motifs are of interest. For instance, the presence of a chlorine atom on a phenyl ring has been a feature in other classes of compounds synthesized as potential anticonvulsants. mdpi.com One study on 7-chloroquinoline-1,2,3-triazoyl carboxamides found that the synthesized compounds were effective in reducing the incidence of seizures induced by pilocarpine (B147212) and pentylenetetrazole in animal models. rsc.org This suggests that the chloro-substituted aromatic scaffold, a key feature of 7-Chloro-benzo nih.govnih.govdioxole-5-carbaldehyde, is relevant in the design of centrally active compounds. Further investigation would be required to determine if derivatives of the benzodioxole structure exhibit similar or enhanced activity.

Table 1: Anticonvulsant Activity of Various Heterocyclic Compounds Note: The following compounds are not direct derivatives of 7-Chloro-benzo nih.govnih.govdioxole-5-carbaldehyde but are presented to illustrate research into related structural features.

Compound ClassKey Structural FeatureObserved ActivityPotential MechanismReference
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivativesChlorophenyl groupActive in MES and 6 Hz seizure testsInteraction with voltage-sensitive sodium and L-type calcium channels mdpi.com
7-Chloroquinoline-1,2,3-triazoyl carboxamidesChloroquinoline moietyEffective against pilocarpine and pentylenetetrazole-induced seizuresNot specified rsc.org
1,2,4-Triazole Containing Benzoxazole (B165842) DerivativeBenzoxazole and Triazole ringsDose-dependent inhibition of MES and PTZ-induced convulsionsPossible enhancement of GABA levels researchgate.net

Sedative and Hypnotic Effects

Sedative-hypnotic agents are central nervous system (CNS) depressants that calm or induce sleep. mlsu.ac.inmhmedical.com The primary mechanism for many of these drugs, including benzodiazepines, involves enhancing the function of the gamma-aminobutyric acid (GABA-A) receptor, which increases the frequency of chloride channel opening in response to GABA. nih.govdrugbank.com This action leads to sedative, hypnotic, anxiolytic, and muscle relaxant effects. nih.gov

There is limited specific research available on the sedative and hypnotic properties of derivatives of 7-Chloro-benzo nih.govnih.govdioxole-5-carbaldehyde. However, the broader class of benzodioxoles includes compounds with significant psychoactive effects. The evaluation of novel compounds for sedative-hypnotic activity often involves animal models that measure CNS depression, such as the pentobarbital-induced loss of righting reflex. nih.gov Any potential sedative effects of new benzodioxole derivatives would likely be investigated for their interaction with benzodiazepine (B76468) or other GABA-A receptor sites. nih.gov

Muscle Relaxant Properties

Skeletal muscle relaxant properties are often associated with compounds that act as CNS depressants. Benzodiazepines, for example, are widely used for their muscle relaxant effects, which are mediated through their action on GABA-A receptors in the central nervous system. nih.govdrugbank.com This activity is intrinsically linked to their sedative and anxiolytic profiles. Given the absence of specific studies on 7-Chloro-benzo nih.govnih.govdioxole-5-carbaldehyde derivatives for muscle relaxant activity, any potential in this area would be speculative and likely tied to a broader CNS depressant effect, possibly through modulation of the GABAergic system.

Modulators of ATP-Binding Cassette (ABC) Transporters

A significant modern therapeutic application for the benzodioxole scaffold is in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. nih.govnih.gov CFTR is an ion channel, and mutations in its gene cause cystic fibrosis (CF). doaj.org CFTR modulators are small molecules designed to correct the function of the malfunctioning protein. cff.org

These drugs fall into two main categories:

Correctors , which help the misfolded CFTR protein (most commonly the F508del mutation) to form a more correct 3-D shape, allowing it to be trafficked to the cell surface. cff.org

Potentiators , which work on CFTR channels that are already at the cell surface, holding the channel's gate open to increase the flow of chloride ions. cff.orgcff.org

The benzodioxole chemical structure is a key component in several approved CFTR modulators. For example, tezacaftor, a corrector, and ivacaftor, a potentiator, are foundational drugs in CF treatment that feature related heterocyclic structures. These molecules have demonstrated the utility of the benzodioxole and similar pharmacophores in designing compounds that can precisely interact with the defective CFTR protein. nih.gov

The development of CFTR modulators has revolutionized the treatment of cystic fibrosis. nih.gov Combination therapies, such as elexacaftor/tezacaftor/ivacaftor, have become available for a large percentage of the CF population. nih.gov These highly effective modulator therapies can significantly improve the function of the CFTR protein, leading to better ion and water flow across cell membranes. nih.govcff.org

This restoration of function has profound clinical benefits, including marked improvements in lung function, growth, and other clinical parameters. nih.gov By addressing the underlying cause of the disease at the protein level, these treatments have changed the trajectory of CF for many patients. doaj.orgcff.org The success of compounds incorporating the benzodioxole moiety underscores the importance of this chemical class in the ongoing development of therapies for cystic fibrosis and other diseases related to ABC transporter dysfunction.

Table 2: CFTR Modulators and the Role of the Benzodioxole Moiety

Modulator TypeExample DrugFunctionRelevance of Benzodioxole/Related StructuresReference
PotentiatorIvacaftor (Kalydeco®)Holds the CFTR channel gate open to increase chloride flow.Contains a related quinoline (B57606) structure, demonstrating the utility of such heterocyclic systems. doaj.orgcff.org
CorrectorTezacaftorHelps the CFTR protein fold correctly and move to the cell surface.Features a benzodioxole ring system as a core structural element. cff.org
CorrectorElexacaftorHelps the CFTR protein fold correctly and move to the cell surface.Part of a highly effective triple-combination therapy. nih.govcff.org

Anti-inflammatory Properties

The development of new anti-inflammatory agents is a cornerstone of pharmaceutical research. While specific studies evaluating derivatives of 7-Chloro-benzo nih.govnih.govdioxole-5-carbaldehyde for anti-inflammatory activity are limited, related structures have been investigated for this purpose. For example, a study of novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives found them to be potent anti-inflammatory and analgesic agents in animal models. nih.gov Similarly, research into benzoxazole derivatives has noted their potential anti-inflammatory activity. researchgate.net

The mechanism of many anti-inflammatory drugs involves the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade. mdpi.com The anti-inflammatory effects of chlorogenic acid, for instance, have been demonstrated in lipopolysaccharide-stimulated cells. mdpi.com The presence of a chloro-substituted aromatic ring is a feature in various pharmacologically active compounds, and its influence on anti-inflammatory potential within a benzodioxole framework presents an area for future research. rsc.orgnih.gov

Other Emerging Biological Activities

It is important to emphasize that while the parent benzodioxole structure is associated with these activities, detailed research and specific data on derivatives of 7-Chloro-benzo nih.govmdpi.comdioxole-5-carbaldehyde for these or other emerging biological activities are not extensively reported in the literature. The scientific community has yet to fully explore the potential of this specific compound as a starting material for the synthesis of novel therapeutic agents. As such, there is a clear opportunity for future research to synthesize and evaluate a library of derivatives of 7-Chloro-benzo nih.govmdpi.comdioxole-5-carbaldehyde to uncover potential new biological activities.

Due to the lack of specific research findings on the biological activities of derivatives of 7-Chloro-benzo nih.govmdpi.comdioxole-5-carbaldehyde, no data tables can be generated at this time.

Advanced Applications and Future Research Directions

Development of Novel Pharmacophores Based on 7-Chloro-benzobenchchem.commdpi.comdioxole-5-carbaldehyde Scaffold

The 7-Chloro-benzo mdpi.comdioxole-5-carbaldehyde structure serves as an excellent starting point for the design of new pharmacophores—the essential three-dimensional arrangement of functional groups that enables a drug to interact with its specific biological target. The benzodioxole ring system itself is present in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects. The introduction of a chlorine atom at the 7-position and a carbaldehyde group at the 5-position provides specific points for chemical modification to fine-tune the biological activity and selectivity.

For instance, the development of pharmacophore models for specific targets, followed by the synthesis of compounds based on the 7-Chloro-benzo mdpi.comdioxole-5-carbaldehyde scaffold that fit these models, is a promising strategy for lead discovery. nih.govnih.gov This approach allows for the rational design of molecules with a higher probability of biological activity.

Table 1: Potential Pharmacological Activities of Benzodioxole Derivatives

Pharmacological Activity Reference
Anticancer
Antimicrobial
Antioxidant
Anti-inflammatory nih.gov

Combinatorial Chemistry and Library Synthesis for Drug Discovery

Combinatorial chemistry is a powerful tool in modern drug discovery, enabling the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govnih.gov The 7-Chloro-benzo mdpi.comdioxole-5-carbaldehyde scaffold is well-suited for combinatorial synthesis due to the reactivity of its aldehyde group.

Through techniques like parallel synthesis, the aldehyde can be reacted with a diverse set of building blocks, such as primary and secondary amines to form imines and enamines, or with organometallic reagents to generate a variety of secondary alcohols. These reactions can be performed in a high-throughput manner, allowing for the creation of extensive libraries of derivatives.

These libraries can then be screened against a panel of biological targets to identify "hit" compounds with desired activities. msu.edu Subsequent optimization of these hits can lead to the development of potent and selective drug candidates. The systematic nature of combinatorial libraries also facilitates the establishment of structure-activity relationships (SAR), providing valuable insights for further drug design. nih.gov

Table 2: Examples of Compound Libraries for Drug Discovery

Library Type Description Reference
Diversity Set A collection of structurally diverse compounds to explore a wide range of biological targets. msu.edu
Mechanistic Set Compounds with known mechanisms of action to probe biological pathways. msu.edu
Kinase Inhibitor Set A collection of compounds that target kinases, an important class of drug targets. yale.edu

| Natural Products Set | Compounds derived from natural sources, which have historically been a rich source of new drugs. | yale.edu |

Mechanistic Studies of Biological Actions

Understanding the mechanism of action of a drug candidate is crucial for its development. For derivatives of 7-Chloro-benzo mdpi.comdioxole-5-carbaldehyde, mechanistic studies would focus on identifying their cellular targets and elucidating the biochemical pathways they modulate.

The chloro and aldehyde functionalities are key determinants of the biological activity of these compounds, influencing their reactivity and binding affinity for molecular targets. For example, studies on other benzodioxole derivatives have shown that they can act as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation. nih.gov In one study, benzodioxole derivatives showed potent activity against both COX-1 and COX-2 enzymes. nih.gov

Furthermore, research has demonstrated that certain benzodioxole derivatives can function as agonists for the auxin receptor TIR1, promoting root growth. researchgate.net Mechanistic studies for novel derivatives of 7-Chloro-benzo mdpi.comdioxole-5-carbaldehyde would involve a combination of in vitro biochemical assays, cell-based assays, and in vivo animal models to determine their effects on cellular processes and signaling pathways.

Nanotechnology and Drug Delivery Systems for 7-Chloro-benzobenchchem.commdpi.comdioxole-5-carbaldehyde Derivatives

Nanotechnology offers promising solutions to many of the challenges in drug delivery, such as poor solubility, low bioavailability, and off-target toxicity. mdpi.comnih.gov Derivatives of 7-Chloro-benzo mdpi.comdioxole-5-carbaldehyde could be formulated into nanoparticle-based drug delivery systems to enhance their therapeutic efficacy.

Various types of nanoparticles, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be used to encapsulate these compounds. nih.gov Encapsulation can protect the drug from degradation in the body, control its release over time, and target it to specific tissues or cells, thereby increasing its concentration at the site of action and reducing systemic side effects. mdpi.com

For example, liposomal formulations have been shown to improve the delivery of various drugs. mdpi.com The surface of these nanoparticles can also be modified with targeting ligands, such as antibodies or peptides, to further enhance their specificity for diseased cells, a strategy that is particularly relevant for cancer therapy. mdpi.com

Regulatory and Safety Considerations in Pharmaceutical Development

The development of any new pharmaceutical agent is a highly regulated process that requires rigorous evaluation of its safety and efficacy. fda.govslideshare.net For a drug candidate derived from 7-Chloro-benzo mdpi.comdioxole-5-carbaldehyde to gain marketing approval from regulatory agencies like the U.S. Food and Drug Administration (FDA), it must undergo a comprehensive series of non-clinical and clinical studies. fda.govgavinpublishers.com

The initial phase of this process involves extensive non-clinical toxicology and safety pharmacology studies in animal models to identify potential risks. nih.gov Given the presence of a chlorinated aromatic ring, careful assessment of potential toxicities, such as hepatotoxicity and carcinogenicity, would be particularly important. nih.govnih.gov

If the non-clinical data supports a favorable risk-benefit profile, the drug candidate can proceed to clinical trials in humans. fda.gov These trials are conducted in multiple phases to evaluate the drug's safety, determine the appropriate dosage, and confirm its effectiveness in treating the intended disease. slideshare.net Throughout this process, all data is meticulously collected and submitted to the regulatory authorities for review. gavinpublishers.com

An Expository Article on 7-Chloro-benzo chemicalbook.comdioxole-5-carbaldehyde

Q & A

Q. What are the established synthetic routes for 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation of benzo[d][1,3]dioxole-5-carbaldehyde precursors. For example, iodination or bromination at the 6-position (as in 6-iodo or 6-bromo derivatives) is achieved via electrophilic substitution using reagents like iodine monochloride or bromine in the presence of Lewis acids. The chloro derivative may require analogous chlorination conditions or substitution from pre-halogenated intermediates. Key steps include:

  • Halogenation: Use of halogenating agents (e.g., Cl₂, SOCl₂) under controlled temperatures (0–25°C) to avoid overhalogenation .
  • Purification: Flash column chromatography with hexanes/ethyl acetate gradients to isolate the product (85–93% yields reported for analogous iodo/bromo derivatives) .
  • Critical Parameters: Excess reagent or prolonged reaction times may lead to dihalogenation by-products, necessitating meticulous monitoring via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The aldehyde proton resonates at δ 9.8–10.2 ppm, while the dioxole methylene group appears as a singlet at δ 5.9–6.1 ppm. The chloro substituent causes deshielding of adjacent carbons (e.g., C-7 at δ 125–135 ppm in ¹³C NMR) .
  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1500 cm⁻¹ (C-Cl stretch) confirm functional groups .
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]+ calculated for C₈H₅ClO₃: 184.9974) distinguishes isotopic patterns of chlorine .

Q. How is this compound utilized as a building block in multi-component reactions?

Methodological Answer: The aldehyde group participates in condensations, such as the four-component synthesis of pyrroles (e.g., with aniline, ethyl acetoacetate, and nitromethane). Key steps:

  • Catalysis: Graphite (20 mol%) in refluxing nitromethane facilitates imine formation and cyclization .
  • Workup: Purification via column chromatography (hexanes/EtOAc) yields products confirmed by NMR and LCMS .

Advanced Research Questions

Q. How does the chloro substituent affect reactivity in cross-coupling reactions compared to iodo/bromo analogs?

Methodological Answer: The C-Cl bond’s lower electrophilicity reduces efficacy in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies to enhance reactivity include:

  • Catalyst Optimization: Use of Pd(PPh₃)₄ with bulky ligands to stabilize intermediates .
  • Microwave Assistance: Enhanced kinetics under microwave irradiation improve yields (e.g., 70% vs. 50% for thermal conditions) .
    Contrastingly, iodo/bromo derivatives achieve >90% yields in Heck cyclizations due to better oxidative addition .

Q. What analytical challenges arise in differentiating regioisomers during synthesis?

Methodological Answer: Regioisomeric by-products (e.g., 5-chloro vs. 7-chloro) are resolved via:

  • NOESY NMR: Spatial proximity of the aldehyde proton to dioxole methylene groups confirms substitution patterns .
  • X-ray Crystallography: Where applicable, SHELX-refined structures (e.g., for bromo analogs) provide unambiguous assignments .
  • GC-MS Retention Times: Polar columns (e.g., DB-5) separate isomers based on boiling points .

Q. How does this compound facilitate the synthesis of heterocyclic frameworks?

Methodological Answer:

  • Chalcone Synthesis: Condensation with ketones (e.g., 2-acetylnaphthalene) under basic conditions yields α,β-unsaturated ketones, precursors to flavones .
  • Aza-Wacker Cyclization: Oxidative coupling with amines forms indole derivatives via Pd(II)/Cu(I) catalysis, leveraging the aldehyde’s electrophilicity .

Q. What strategies mitigate discrepancies in reported reaction yields across studies?

Methodological Answer: Yield variability (e.g., 57–93% for similar reactions) arises from:

  • Impurity Profiles: Trace moisture or oxygen degrades catalysts; strict anhydrous conditions (e.g., Schlenk line) improve reproducibility .
  • By-Product Analysis: LCMS monitoring identifies intermediates (e.g., over-oxidation to carboxylic acids), guiding stoichiometric adjustments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.